molecular formula C19H20N2O2S B2705408 (Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol CAS No. 905769-92-8

(Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol

Cat. No. B2705408
CAS RN: 905769-92-8
M. Wt: 340.44
InChI Key: DBQRMFLTWCTEIK-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the synthesis of bacterial cell walls and disrupting the integrity of the cell membrane. It has also been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. The anti-inflammatory and antioxidant activities of the compound are believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol has been found to exhibit various biochemical and physiological effects. The compound has been found to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. In addition, (Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol has been found to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory and oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

The advantages of using (Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol in lab experiments include its potential applications in various fields, its ability to inhibit the growth of various bacterial and fungal strains, and its ability to induce apoptosis in cancer cells. However, the limitations of using the compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on (Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol include the investigation of its potential applications in the treatment of various diseases, including cancer, inflammatory, and oxidative stress-related disorders. Further research is also needed to understand the compound's mechanism of action and potential side effects. In addition, the development of more efficient synthesis methods and the optimization of the compound's properties may lead to the discovery of new applications and potential therapeutic agents.

Synthesis Methods

(Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol can be synthesized using various methods. One such method involves the reaction of 2-aminothiazole with 2-methoxybenzaldehyde and acetophenone in the presence of acetic acid and ethanol. The product obtained is then treated with sodium hydroxide to obtain the final compound. Another method involves the reaction of 2-aminothiazole with 2-methoxybenzaldehyde and cinnamaldehyde in the presence of acetic acid and ethanol. The product obtained is then treated with hydrochloric acid to obtain the final compound.

Scientific Research Applications

(Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. The compound has been tested against various bacterial and fungal strains and has shown significant antimicrobial activity. It has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, (Z)-3-(2-((2-methoxyphenyl)imino)-4-phenylthiazol-3(2H)-yl)propan-1-ol has been found to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory and oxidative stress-related disorders.

properties

IUPAC Name

3-[2-(2-methoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-23-18-11-6-5-10-16(18)20-19-21(12-7-13-22)17(14-24-19)15-8-3-2-4-9-15/h2-6,8-11,14,22H,7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQRMFLTWCTEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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